molecular formula C10H10F2O4 B3169498 2-(2,2-Difluoroethoxy)-4-methoxybenzoic acid CAS No. 937602-72-7

2-(2,2-Difluoroethoxy)-4-methoxybenzoic acid

Cat. No. B3169498
CAS RN: 937602-72-7
M. Wt: 232.18 g/mol
InChI Key: WVWRSFVTTCDZTR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds often involves complex chemical reactions. For instance, a patent describes the preparation method of a compound with a similar structure, “2-(2’,2’-difluoroethoxy)-6-(trifluoromethyl)benzene-1-sulfonyl chloride”, which involves multiple steps and various reagents .

Scientific Research Applications

Enzymatic Reaction and Antioxidant Activity

Studies on enzymatic reactions and antioxidant activities highlight the importance of understanding chemical substrates similar to 2-(2,2-Difluoroethoxy)-4-methoxybenzoic acid in biological systems. Analytical methods used in determining antioxidant activity focus on assessing the potential of chemical compounds to act as antioxidants, a property that could be relevant for compounds with similar structures to this compound. These methods include spectrophotometry-based assays like the Oxygen Radical Absorption Capacity (ORAC) and the Ferric Reducing Antioxidant Power (FRAP) tests, which evaluate the capacity of compounds to scavenge free radicals and reduce metal ions, respectively, indicating their antioxidant potential (Munteanu & Apetrei, 2021).

Environmental Impact

The environmental fate and behavior of chemical compounds, including their degradation products and interaction with environmental pollutants, are crucial for assessing the environmental impact of chemical substances. Research on the occurrence, fate, and behavior of parabens in aquatic environments, for instance, provides insight into how similar compounds might interact with ecosystems. These studies examine the biodegradability, persistence, and potential endocrine-disrupting effects of chemical compounds in water sources, which could be relevant for assessing the environmental safety of this compound (Haman et al., 2015).

Synthetic Chemistry and Industrial Applications

In synthetic chemistry, the understanding of chemical properties and reactivity is essential for the development of new materials and compounds. The conversion of plant biomass into furan derivatives, for example, showcases the potential of organic compounds as precursors for the synthesis of polymers, functional materials, and fuels. This highlights the importance of research into chemical compounds like this compound for sustainable industrial applications (Chernyshev et al., 2017).

properties

IUPAC Name

2-(2,2-difluoroethoxy)-4-methoxybenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10F2O4/c1-15-6-2-3-7(10(13)14)8(4-6)16-5-9(11)12/h2-4,9H,5H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVWRSFVTTCDZTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)O)OCC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10F2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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